molecular formula C21H21N3O3S B2822931 N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 900007-19-4

N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Cat. No. B2822931
M. Wt: 395.48
InChI Key: CVEXMZGESYASMU-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its IUPAC name, common names, and structural formula. The structure can give insights into the compound’s properties and reactivity.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the overall yield.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity, basicity, and reactivity with other compounds are also analyzed.


Scientific Research Applications

Chloroacetamide Herbicides and Inhibition of Fatty Acid Synthesis

Chloroacetamides such as alachlor and metazachlor are notable for their use as selective herbicides. These compounds, including variations like 2-chloro-N-(2, 6-diethylphenyl)-N-(methoxymethyl) acetamide and 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) acetamide, are effective in controlling annual grasses and broad-leaved weeds in a variety of crops. They function by inhibiting fatty acid synthesis in target plants, impacting growth and development (Weisshaar & Böger, 1989).

Anticancer Properties of Hybrid Molecules

The design of drug-like small molecules often involves the pharmacophore hybridization approach. A notable example is the synthesis of a non-condensed pyrazoline-bearing hybrid molecule combined with 1,3,4-thiadiazole and dichloroacetic acid moieties. This compound demonstrates anticancer properties and is a product of a cost-effective synthesis method. The structure of the compound, which includes 3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl and 2-oxoethylsulfanyl-1,3,4-thiadiazol-2-yl acetamide components, was confirmed through various spectroscopic methods. Its anticancer activity was also assessed in vitro (Yushyn et al., 2022).

Heterocyclic Compounds in Pharmacological Evaluation

Heterocyclic compounds like 1,3,4-oxadiazole and pyrazole derivatives exhibit a range of biological activities and are often studied for their pharmacological potential. These compounds have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some compounds in this category have shown significant effects in various assays, indicating their potential in therapeutic applications (Faheem, 2018).

Anticancer Activity of 1,3-Oxazole Derivatives

A series of 4-arylsulfonyl-1,3-oxazoles were synthesized and their anticancer activities were evaluated against a panel of 59 cancer cell lines. Compounds within this series showed varying levels of activity against specific cancer cell lines, highlighting their potential as lead compounds for further research into anticancer therapeutics. The specificity of these compounds towards certain cancer cell lines suggests their potential in targeted cancer therapy (Zyabrev et al., 2022).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.


Future Directions

This involves predicting or proposing future research directions. It could include potential applications of the compound, modifications to improve its properties, or further studies to better understand its properties.


I hope this general approach helps! If you have a specific question about a particular aspect of compound analysis, feel free to ask!


properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-10-15(2)12-16(11-14)23-19(25)13-28-20-21(26)24(9-8-22-20)17-6-4-5-7-18(17)27-3/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEXMZGESYASMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

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